molecular formula C13H16ClNO B2563811 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide CAS No. 731012-05-8

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B2563811
CAS No.: 731012-05-8
M. Wt: 237.73
InChI Key: JECZABDCMGFFAP-UHFFFAOYSA-N
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Description

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is an organic compound with a complex structure that includes a chloro group, a tetrahydronaphthalene moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a chlorinating agent to introduce the chloro group. This is followed by the reaction with propanamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group and the tetrahydronaphthalene moiety can interact with enzymes and receptors in biological systems, leading to various effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 1,2,3,4-tetrahydronaphthalene
  • Tetralin

Uniqueness

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific combination of functional groups and its potential reactivity. The presence of the chloro group and the tetrahydronaphthalene moiety provides unique chemical properties that can be exploited in various applications .

Properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9(14)13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECZABDCMGFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC2=CC=CC=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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